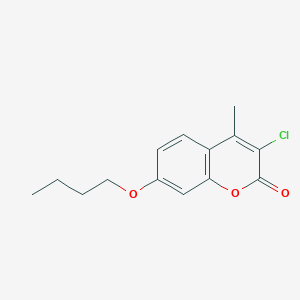![molecular formula C18H19FN2O4S B5163553 3-{[(4-fluorophenyl)amino]sulfonyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5163553.png)
3-{[(4-fluorophenyl)amino]sulfonyl}-N-(tetrahydro-2-furanylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(4-fluorophenyl)amino]sulfonyl}-N-(tetrahydro-2-furanylmethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various types of cancer.
Mécanisme D'action
3-{[(4-fluorophenyl)amino]sulfonyl}-N-(tetrahydro-2-furanylmethyl)benzamide works by inhibiting the activity of several kinases that are involved in cancer cell proliferation and survival. Specifically, it inhibits the activity of BTK, FLT3, and JAK3, which are all important signaling molecules in cancer cells. By inhibiting these kinases, 3-{[(4-fluorophenyl)amino]sulfonyl}-N-(tetrahydro-2-furanylmethyl)benzamide can effectively block the proliferation and survival of cancer cells, leading to tumor regression.
Biochemical and Physiological Effects:
3-{[(4-fluorophenyl)amino]sulfonyl}-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to have several biochemical and physiological effects in cancer cells. It can effectively inhibit the activity of BTK, FLT3, and JAK3, leading to decreased cell proliferation and survival. Additionally, 3-{[(4-fluorophenyl)amino]sulfonyl}-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for the elimination of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-{[(4-fluorophenyl)amino]sulfonyl}-N-(tetrahydro-2-furanylmethyl)benzamide is that it is a small molecule inhibitor that can be easily synthesized and modified for improved potency and selectivity. Additionally, it has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various types of cancer. However, one of the limitations of 3-{[(4-fluorophenyl)amino]sulfonyl}-N-(tetrahydro-2-furanylmethyl)benzamide is that it may have off-target effects on other kinases, which could lead to unwanted side effects.
Orientations Futures
There are several future directions for the study of 3-{[(4-fluorophenyl)amino]sulfonyl}-N-(tetrahydro-2-furanylmethyl)benzamide. One potential direction is to investigate the combination of 3-{[(4-fluorophenyl)amino]sulfonyl}-N-(tetrahydro-2-furanylmethyl)benzamide with other cancer therapies, such as chemotherapy or immunotherapy, to improve its efficacy. Additionally, further studies are needed to determine the optimal dosing and administration schedule for 3-{[(4-fluorophenyl)amino]sulfonyl}-N-(tetrahydro-2-furanylmethyl)benzamide in clinical trials. Finally, more research is needed to understand the potential side effects of 3-{[(4-fluorophenyl)amino]sulfonyl}-N-(tetrahydro-2-furanylmethyl)benzamide and how they can be mitigated.
Méthodes De Synthèse
The synthesis of 3-{[(4-fluorophenyl)amino]sulfonyl}-N-(tetrahydro-2-furanylmethyl)benzamide involves several steps, including the reaction of 4-fluoroaniline with chlorosulfonic acid to form 4-fluoroanilinesulfonic acid, which is then reacted with tetrahydro-2-furanmethanol to form the corresponding amide. The amide is then reacted with 4-nitrobenzoyl chloride to form the final product, 3-{[(4-fluorophenyl)amino]sulfonyl}-N-(tetrahydro-2-furanylmethyl)benzamide.
Applications De Recherche Scientifique
3-{[(4-fluorophenyl)amino]sulfonyl}-N-(tetrahydro-2-furanylmethyl)benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of several kinases that are involved in cancer cell proliferation and survival, including BTK, FLT3, and JAK3. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors.
Propriétés
IUPAC Name |
3-[(4-fluorophenyl)sulfamoyl]-N-(oxolan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c19-14-6-8-15(9-7-14)21-26(23,24)17-5-1-3-13(11-17)18(22)20-12-16-4-2-10-25-16/h1,3,5-9,11,16,21H,2,4,10,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INIVRCKFVCEOOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC(=CC=C2)S(=O)(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1-hydroxyethyl)-17-[2-(trifluoromethyl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5163472.png)
![{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}diethylamine oxalate](/img/structure/B5163479.png)
![N-(4-bromophenyl)-4-hydrazino-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-amine](/img/structure/B5163486.png)
![2-[(4-chlorophenyl)thio]-N-(2-methoxyphenyl)propanamide](/img/structure/B5163494.png)

![3-(3-chlorophenyl)-2-methyl-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5163511.png)



![2-{3-allyl-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5163546.png)
![3-{[(2-methoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5163558.png)

![1-{4-[2-hydroxy-3-(1-pyrrolidinyl)propoxy]-3-methoxyphenyl}-1-propanone](/img/structure/B5163568.png)